molecular formula C10H13BrO2S B8383777 Tert-butyl (4-bromo-2-thienyl)acetate

Tert-butyl (4-bromo-2-thienyl)acetate

Cat. No. B8383777
M. Wt: 277.18 g/mol
InChI Key: SIJMWXSGTKEHHU-UHFFFAOYSA-N
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Patent
US09199927B2

Procedure details

To a solution of 2-bromo-1,3,5-trimethylbenzene (1.22 g) in tetrahydrofuran (20.0 mL) was added a 1.59 M solution of n-butyllithium in n-hexane (3.86 mL) at −78° C., followed by stirring at −78° C. for 30 minutes. Subsequently, a solution of tert-butyl (4-bromo-2-thienyl)acetate (1.55 g) in tetrahydrofuran (15.0 mL) was added thereto, followed by stirring at −78° C. for 30 minutes. Subsequently, a 1.59 M solution of n-butyllithium in n-hexane (3.51 mL) was added thereto at −78° C., followed by stirring at −78° C. for 30 minutes. Further, N,N-dimethylformamide (0.451 mL) was added thereto, followed by stirring at −78° C. for 1 hour. To the reaction mixture were added a saturated aqueous ammonium chloride solution and ethyl acetate, and the organic layer was extracted. The organic layer was dried over anhydrous magnesium sulfate and concentrated under reduced pressure. The residue was purified by silica gel column chromatography (hexane-ethyl acetate) to obtain tert-butyl (4-formyl-2-thienyl)acetate (355 mg).
Quantity
0.451 mL
Type
solvent
Reaction Step One
Quantity
1.22 g
Type
reactant
Reaction Step Two
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
reactant
Reaction Step Two
Quantity
3.86 mL
Type
solvent
Reaction Step Two
Quantity
1.55 g
Type
reactant
Reaction Step Three
Quantity
15 mL
Type
reactant
Reaction Step Three
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
3.51 mL
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
BrC1C(C)=CC(C)=CC=1C.C([Li])CCC.Br[C:17]1[CH:18]=[C:19]([CH2:22][C:23]([O:25][C:26]([CH3:29])([CH3:28])[CH3:27])=[O:24])[S:20][CH:21]=1.[Cl-].[NH4+].[O:32]1CCC[CH2:33]1>CCCCCC.C(OCC)(=O)C.CN(C)C=O>[CH:33]([C:17]1[CH:18]=[C:19]([CH2:22][C:23]([O:25][C:26]([CH3:29])([CH3:28])[CH3:27])=[O:24])[S:20][CH:21]=1)=[O:32] |f:3.4|

Inputs

Step One
Name
Quantity
0.451 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
1.22 g
Type
reactant
Smiles
BrC1=C(C=C(C=C1C)C)C
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)[Li]
Name
Quantity
20 mL
Type
reactant
Smiles
O1CCCC1
Name
Quantity
3.86 mL
Type
solvent
Smiles
CCCCCC
Step Three
Name
Quantity
1.55 g
Type
reactant
Smiles
BrC=1C=C(SC1)CC(=O)OC(C)(C)C
Name
Quantity
15 mL
Type
reactant
Smiles
O1CCCC1
Step Four
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)[Li]
Name
Quantity
3.51 mL
Type
solvent
Smiles
CCCCCC
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[NH4+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
by stirring at −78° C. for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
by stirring at −78° C. for 30 minutes
Duration
30 min
CUSTOM
Type
CUSTOM
Details
at −78° C.
STIRRING
Type
STIRRING
Details
by stirring at −78° C. for 30 minutes
Duration
30 min
STIRRING
Type
STIRRING
Details
by stirring at −78° C. for 1 hour
Duration
1 h
EXTRACTION
Type
EXTRACTION
Details
the organic layer was extracted
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over anhydrous magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel column chromatography (hexane-ethyl acetate)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C(=O)C=1C=C(SC1)CC(=O)OC(C)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 355 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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